Product packaging for Glu-Gly(Cat. No.:CAS No. 13716-89-7)

Glu-Gly

Cat. No.: B084848
CAS No.: 13716-89-7
M. Wt: 204.18 g/mol
InChI Key: LSPKYLAFTPBWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Glu-Gly dipeptide is a biochemical compound composed of glycine and glutamic acid, offered in high purity for research applications. This peptide is recognized in neuroscience research for its potential neurotrophic properties. Scientific investigation suggests that the Glycyl-L-glutamic acid structure may help prevent neuronal degeneration . Research indicates its potential role in studies related to apoptotic cell death, with molecular docking and dynamics studies focusing on its mechanism of action with proteins like caspase-3, which is a key enzyme in apoptosis . Its potential interaction with neurological pathways makes it a compound of interest for fundamental research in models of neurological conditions. This product is labeled "For Research Use Only" (RUO) and is exclusively tailored for laboratory research purposes, such as basic scientific investigation, pharmaceutical research, and the development of new diagnostic assays . RUO products are essential tools for scientific discovery but are not intended for direct medical procedures, diagnosis, or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O5 B084848 Glu-Gly CAS No. 13716-89-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-(carboxymethylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O5/c8-4(1-2-5(10)11)7(14)9-3-6(12)13/h4H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPKYLAFTPBWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-89-7
Record name NSC186906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthesis and Biotransformation of Glu Gly

Enzymatic Pathways in Glu-Gly Synthesis

The enzymatic formation of this compound is primarily associated with the broader metabolism of γ-glutamyl peptides rather than being a direct product of de novo protein synthesis.

Contribution to Glutathione (B108866) (GSH) Biosynthesis Pathways

Glutathione (γ-L-glutamyl-L-cysteinylglycine, GSH) is a crucial tripeptide synthesized through a two-step, ATP-dependent process. The initial step involves the ligation of L-glutamate (Glu) and L-cysteine (Cys) to form γ-glutamyl-L-cysteine (γ-Glu-Cys), a reaction catalyzed by γ-glutamylcysteine synthetase (γ-GCS or glutamate-cysteine ligase, GCL). oup.comnih.govwikipedia.orgnumberanalytics.com This reaction is recognized as the rate-limiting step in GSH synthesis. wikipedia.org Subsequently, glutathione synthetase (GS) incorporates a glycine (B1666218) (Gly) unit to γ-Glu-Cys, leading to the formation of GSH (γ-Glu-Cys-Gly). oup.comnih.govwikipedia.orgnumberanalytics.com

It is important to note that this compound itself is not a direct intermediate in this established two-step biosynthesis pathway for GSH. Instead, this compound is more commonly observed as a product resulting from GSH catabolism or through the transferase activity of specific enzymes. While γ-GCS exhibits broad substrate specificity and can potentially produce other γ-glutamyl peptides based on the availability of free amino acids, the primary pathway for GSH synthesis specifically utilizes cysteine as the second amino acid, not glycine directly to form this compound. nih.govresearchgate.net

Role of Specific Enzymes in this compound Formation (e.g., γ-Glutamyltransferase)

γ-Glutamyltransferase (GGT, EC 2.3.2.2) is a pivotal enzyme involved in the metabolism of γ-glutamyl compounds, including glutathione. wikipedia.orgfrontiersin.org GGT functions as a transferase, catalyzing the transfer of γ-glutamyl functional groups from donor molecules, such as glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water. wikipedia.orgreactome.org This enzyme is prominently located on the cell membranes of various tissues, with significant concentrations found in the kidneys. wikipedia.org

In the context of this compound formation, GGT can facilitate a transpeptidation reaction where the γ-glutamyl moiety from GSH is transferred to an acceptor. If glycine acts as the acceptor molecule, GGT can catalyze the formation of γ-Glu-Gly. plos.orgmedchemexpress.com This reaction is an integral part of the γ-glutamyl cycle, a pathway crucial for glutathione synthesis and degradation, as well as for the detoxification of drugs and xenobiotics. wikipedia.org For instance, while GGT-catalyzed removal of the γ-glutamyl moiety from glutathione typically yields a Cys-Gly dipeptide and glutamate (B1630785), GGT's transferase activity allows it to transfer the γ-glutamyl group to other amino acids or peptides, leading to the formation of new γ-glutamyl peptides, including γ-Glu-Gly. mdpi.comreactome.orgmdpi.com

Research findings have demonstrated that GGT can produce γ-Glu-Gly in certain organisms, such as Saccharomyces cerevisiae. medchemexpress.com This highlights the enzyme's capacity to generate a diverse array of γ-glutamyl peptides beyond its primary role in GSH catabolism.

Non-Enzymatic and Prebiotic Formation Mechanisms of this compound

The potential for dipeptides like this compound to form under non-enzymatic and prebiotic conditions is a significant area of inquiry in understanding the origins of life. Prebiotic chemistry investigates how the fundamental molecular components of life, such as amino acids and peptides, could have arisen on early Earth in the absence of biological enzymes.

Studies on prebiotic synthesis have shown that amino acids, including glycine and glutamic acid, could have been generated under conditions simulating early Earth environments. mdpi.comacs.orgcwi.nl Glycine and glutamic acid are consistently among the amino acids frequently detected in such experimental simulations and in samples from carbonaceous meteorites. acs.orgcwi.nl

While direct non-enzymatic synthesis of this compound is not as extensively documented as that for simpler dipeptides or individual amino acids, the fundamental principles governing peptide bond formation without enzymatic catalysis are pertinent. Peptide bond formation typically involves condensation reactions, which often necessitate activation steps or specific environmental conditions to overcome thermodynamic barriers. For example, thermal synthesis in a molten state, with or without the presence of catalysts like aluminum oxide, has been shown to result in the formation of glycine-glutamic acid polymers. This suggests that dipeptides such as Gly-Glu (which is structurally similar to this compound, differing only in the order of the amino acids) could form under these conditions. nih.gov Surfaces, such as those provided by aluminum oxide, can act as nucleation sites, promoting the growth of these polymers and enhancing synthesis efficiency. nih.gov

Non-enzymatic reactions, such as the Maillard reaction, involve the condensation of carbonyl groups from reducing sugars with amino groups of amino acids or peptides, leading to the formation of complex products. While primarily known for their role in browning and flavor development in food, these reactions illustrate the potential for non-enzymatic bond formation between amino acids and other molecules. acs.orgnih.govresearchgate.netdovepress.com Although the Maillard reaction typically yields Schiff bases and Amadori products, the underlying chemical principles of condensation and rearrangement could, under certain specific conditions, contribute to the formation of peptide-like structures.

Furthermore, the concept of "complex glycine precursors" and their subsequent alkylation has been proposed as a plausible prebiotic route for the synthesis of proteinogenic amino acids, including glutamic acid. mdpi.com This scenario posits that simple precursor compounds could selectively combine to form a limited set of amino acids, which could then potentially participate in further non-enzymatic peptide formation. The stability and reactivity of these amino acids under the diverse conditions of early Earth would have been critical in determining which peptides could successfully form and persist.

Dipeptide Degradation Pathways Involving this compound

Dipeptides such as this compound are subject to degradation pathways that involve the breaking of their peptide bonds, thereby releasing their constituent amino acids. This process is vital for the recycling of amino acids and for maintaining cellular homeostasis.

Hydrolytic Cleavage Mechanisms of the Peptide Bond

The primary mechanism for peptide degradation is the hydrolytic cleavage of the peptide bond. This process involves the addition of a water molecule across the amide bond, which breaks the bond and releases the free amino acid components. Hydrolysis can be catalyzed by enzymes, known as proteases or peptidases, or it can occur non-enzymatically under specific chemical conditions. unc.eduencyclopedia.pub

Enzymatic hydrolysis is characterized by its high specificity, with proteases recognizing and cleaving peptide bonds at particular amino acid sequences or based on the type of bond. unc.eduexpasy.org For instance, endopeptidases cleave peptide bonds within the interior of a polypeptide chain, whereas exopeptidases act on the terminal peptide bonds. The efficiency of enzymatic hydrolysis is influenced by various factors, including pH, temperature, and the presence of specific cofactors or activators. encyclopedia.pub

Non-enzymatic hydrolysis can occur under extreme pH conditions (either highly acidic or highly basic) or at elevated temperatures. For example, strong acid hydrolysis is a standard laboratory technique used to completely break down peptides into their individual amino acids. fau.edu Deamidation, a non-enzymatic chemical reaction where an amide functional group is removed from asparagine or glutamine residues, can also lead to alterations in peptide structure and potentially make adjacent peptide bonds more susceptible to hydrolysis, although it typically results in the conversion of asparagine to aspartic acid or glutamine to glutamic acid. encyclopedia.pubwikipedia.org Furthermore, certain chemical cleavage methods, while often less specific than enzymatic reactions, can hydrolyze peptide bonds at particular residues, such as glutamic acid, by activating its side-chain carboxylate. emorychem.sciencegoogle.com

Molecular and Cellular Mechanisms of Glu Gly Action

Metabolic Regulatory Roles of Glu-Gly

Regulation of Thermogenesis

Current scientific literature does not extensively detail the direct involvement of this compound in the regulation of thermogenesis. Research in this specific area concerning this compound appears limited.

Interplay with Amino Acid Metabolism and Homeostasis (e.g., Glycine (B1666218), Glutamate (B1630785), Alanine)

This compound is intrinsically linked to amino acid metabolism and homeostasis, primarily through its constituent amino acids, glutamate and glycine, and its role in glutathione (B108866) synthesis. Glutamate is a pivotal compound in cellular metabolism and serves as the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org It is involved in transamination and deamination processes, which are critical for the removal of amino acid nitrogen from the body, ultimately leading to its excretion as urea. wikipedia.org Glycine, a non-essential amino acid, also functions as a neurotransmitter. mpg.denih.gov

Antioxidant and Immunomodulatory Activities of this compound and Derived Peptides

This compound exhibits significant antioxidant and immunomodulatory properties, largely attributed to its role as a glutathione precursor and its direct interactions within cellular systems. As a precursor, this compound contributes to the synthesis of glutathione, a key antioxidant that protects cells from oxidative damage by scavenging free radicals and participating in detoxification reactions. ontosight.ai Studies have identified gamma-glutamylglycine (B158428) in plant extracts, further supporting its antioxidant potential. mdpi.com An increase in gamma-glutamylglycine has been observed in conjunction with an increase in N-terminal pro-B-type natriuretic peptide (NT-proBNP), while glutamate levels showed a possible decrease, which may ultimately contribute to a reduction in glutathione biosynthesis. qu.edu.qa

Cellular Uptake and Transporter Mechanisms for this compound

The cellular uptake of this compound is facilitated by specific transporter mechanisms, ensuring its availability for intracellular processes.

Role of Dipeptide Transporters (e.g., PepT1, PepT2)

Dipeptide transporters, particularly PepT1 and PepT2, play a crucial role in the cellular uptake of this compound and other small peptides. PepT1 is predominantly expressed in the small intestine, where it mediates the absorption of dietary di- and tripeptides. biorxiv.orgresearchgate.netmdpi.com Its expression can also be induced in the colon during chronic inflammatory conditions. jst.go.jpnih.gov PepT1 has a broad substrate specificity and a higher transport capacity compared to PepT2. biorxiv.orgmdpi.combiorxiv.org While this compound itself is a dipeptide, related dipeptides like Glu-Glu and Gly-Sar are known substrates for PepT1, indicating that this compound is likely transported by this system. biorxiv.orgbiorxiv.org Derivatives such as Glu-ASA (glutamic acid conjugated to 5-aminosalicylic acid) are also transportable substrates for PepT1. jst.go.jp

PepT2, on the other hand, is a high-affinity, low-capacity transporter primarily found in the kidney, brain, and lung. mdpi.commdpi.com It is responsible for the reabsorption of peptides from the renal filtrate and plays a role in maintaining neuropeptide homeostasis in the brain. mdpi.com PepT2 can transport almost all dipeptides and tripeptides, including the glutathione precursor cysteinylglycine (B43971) (CysGly) in astroglia-rich primary cultures. mdpi.comnih.gov Dipeptides such as Gly-Sar, Gly-Gly, Gly-Phe, and Gly-Pro are also transported by PepT2. physiology.org The uptake of Gly-Sar mediated by PepT2 can be inhibited by substances like polymyxins. oup.com

Influence on Intracellular Dipeptide Concentrations and Cellular Fate

The transport of this compound into cells directly influences intracellular dipeptide concentrations. Once inside the cell, this compound's primary known cellular fate is its utilization as a precursor for glutathione synthesis. ontosight.ainih.gov This conversion is critical for maintaining cellular redox balance, as glutathione is a major intracellular antioxidant. nih.govnih.gov The efficiency of this compound uptake via dipeptide transporters like PepT1 and PepT2 therefore directly impacts the intracellular pool of precursors available for glutathione production, thereby influencing the cell's antioxidant capacity. While the exact quantitative influence of exogenous this compound on the precise intracellular concentrations of other specific dipeptides is not extensively detailed, its role as a building block for glutathione suggests a significant impact on pathways related to oxidative stress response and amino acid utilization.

Advanced Methodologies for Glu Gly Research

Chromatographic and Spectroscopic Techniques for Glu-Gly Analysis

Chromatographic and spectroscopic methods are fundamental for isolating this compound from complex matrices and determining its concentration. These techniques leverage differences in physicochemical properties for effective separation and detection.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of amino acids and peptides, including this compound, due to its high resolution and sensitivity nih.govkjpp.netnih.gov.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common choice for amino acid analysis, offering higher sensitivity and faster analysis compared to older methods nih.govkjpp.net. In RP-HPLC, separation is based on the hydrophobic interactions between the analytes and the stationary phase nih.govnih.gov. For instance, methods have been developed for the simultaneous analysis of glutamate (B1630785) (Glu) and glycine (B1666218) (Gly) in human plasma using RP-HPLC nih.govkjpp.net. These methods typically involve protein precipitation, followed by derivatization, and then chromatographic separation using specific mobile phase conditions and UV detection nih.govkjpp.net.

Ion-exchange chromatography (IEC) is another established method for amino acid analysis, often combined with post-column ninhydrin (B49086) detection nih.govkjpp.netresearchgate.netbevital.no. While IEC provides simplicity in sample preparation and high reproducibility, its main drawback is typically a longer analytical run time nih.govkjpp.net. For peptides, ion-exchange HPLC separates compounds based on their net charge nih.gov.

Research findings for the simultaneous determination of glutamate and glycine in human plasma using RP-HPLC with pre-column derivatization have demonstrated excellent linearity, precision, and recovery nih.govkjpp.net.

Table 1: HPLC Method Validation Parameters for Glutamate and Glycine in Human Plasma nih.govkjpp.net

ParameterGlutamate (Glu)Glycine (Gly)
Linearity Range5–320 µM18.75–1,200 µM
Correlation Coefficient (r)>0.999>0.999
Intra-day Precision (RSD%)<10%<10%
Inter-day Precision (RSD%)<10%<10%
Recovery from Plasma95–103%95–103%
Lower Limit of Quantitation (LOQ)Good sensitivity (specific value not provided)Good sensitivity (specific value not provided)

Pre-column derivatization is a crucial step in many HPLC methods for amino acids and peptides, as it enhances detection sensitivity and improves chromatographic separation nih.govkjpp.netbevital.nos4science.atnih.gov. This process involves chemically modifying the analytes before they enter the chromatographic column, often to introduce a chromophore or fluorophore nih.govnih.gov.

Common pre-column derivatization reagents include:

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent has been successfully employed for the simultaneous analysis of glutamate and glycine in human plasma, allowing for sensitive and selective detection using UV nih.govkjpp.net or LC-MS/MS researchgate.netjst.go.jpacs.orgresearchgate.netnih.gov. AQC derivatization is known for its ability to form stable derivatives nih.govkjpp.net.

o-Phthalaldehyde (OPA): OPA is widely used for derivatizing primary amino acids, yielding fluorescent derivatives nih.govkjpp.netnih.govs4science.atnih.gov. However, a limitation of OPA is its inability to react with secondary amino acids like proline, and some derivatives, such as those of glycine, can be unstable or give rise to multiple derivatives nih.govkjpp.netnih.govnih.gov.

Phenylisothiocyanate (PITC): PITC is another common derivatization reagent, but it often requires a longer derivatization time and the removal of excess reagent by drying nih.govkjpp.net.

9-Fluorenylmethyl chloroformate (FMOC): FMOC is used for the derivatization of secondary amino acids, and its combination with OPA allows for the simultaneous quantification of both primary and secondary amino acids nih.gov.

These derivatization strategies are essential for achieving the necessary sensitivity and selectivity for this compound analysis, especially when present in low concentrations within complex biological samples.

Mass spectrometry (MS) is a powerful analytical tool for the identification and quantification of peptides like this compound, offering high specificity and sensitivity mdpi.comimtakt.comeastport.cz.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely applied platform for the analysis of amino acids and peptides eastport.czauth.gr. It couples the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry researchgate.netjst.go.jpacs.orgresearchgate.netnih.govmdpi.comimtakt.comrsc.orgmetabolon.comnih.gov. In LC-MS/MS, peptides are first separated chromatographically and then introduced into the mass spectrometer, where they are ionized and fragmented eastport.cz. The fragmentation patterns provide characteristic information for identifying the peptide sequence and structure nih.govbu.edu.

For dipeptides containing glutamic acid and glycine, such as this compound, LC-MS/MS can elucidate their fragmentation pathways. For instance, studies on protonated dipeptides containing glutamic acid have shown characteristic losses of water (H2O) and the formation of specific immonium ions, which are crucial for their identification nih.gov. Pre-column derivatization, such as with AQC, can also be coupled with LC-MS/MS for the determination and quantification of peptides, including those with glutamyl and glycyl residues researchgate.netjst.go.jpacs.orgresearchgate.netnih.gov.

Targeted metabolomics is a specific approach within metabolomics that focuses on the quantitative measurement of predefined groups of chemically characterized and biochemically annotated metabolites mdpi.comnih.gov. This methodology is particularly valuable for profiling specific amino acids and dipeptides like this compound in biological samples, such as blood plasma, urine, and tissue auth.grmetabolon.comnih.govnih.gov.

LC-MS/MS is the most widely used platform for targeted metabolomics due to its unsurpassed sensitivity, specificity, wide dynamic range, robustness, and reproducibility auth.grmetabolon.com. In targeted metabolomics, the use of isotopically labeled internal standards allows for absolute quantification and normalization of metabolite concentrations across large sample sets and batches auth.grnih.gov. This approach ensures the exact identity of each metabolite through multiple reaction monitoring (MRM) mass spectrometric analysis nih.gov. Targeted metabolomics has been successfully applied to analyze changes in amino acid levels, including glutamate and glycine, in various physiological and pathological states, providing valuable insights into metabolic pathways and potential biomarkers mdpi.commetabolon.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and interactions of molecules like this compound in solution. Its application ranges from basic structural elucidation to advanced in vivo metabolic monitoring.

Dynamic Nuclear Polarization (DNP) NMR significantly enhances the sensitivity of NMR signals, making it feasible for in vivo detection of metabolic processes. A notable application involves γ-glutamyl-[1-13C]glycine (γ-Glu-[1-13C]Gly), which has been developed as a DNP NMR molecular probe for the non-invasive detection of γ-glutamyl transpeptidase (GGT) activity in vivo nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net.

The design of this probe incorporates a γ-Glu group as a recognition moiety for GGT and a [1-13C]Gly moiety as a signaling unit nih.govrsc.orgresearchgate.net. Upon enzymatic conversion by GGT, the probe yields [1-13C]Gly, resulting in a 13C chemical shift change of approximately 4.3 to 4.4 ppm between the probe and its product, a shift large enough for clear distinction in vivo nih.govrsc.orgresearchgate.net.

A critical parameter for DNP NMR probes is the spin-lattice relaxation time (T1), which dictates the retention time of the hyperpolarized state. For γ-Glu-[1-13C]Gly, T1 values of 30 seconds were observed at 9.4 Tesla (T) in H2O, while its product, [1-13C]Gly, exhibited a T1 of 45 seconds under the same conditions rsc.org. To further extend the hyperpolarization lifetime, a deuterated variant, γ-Glu-[1-13C]Gly-d2, has been developed nih.govrsc.orgresearchgate.netresearchgate.netrsc.org. This deuteration strategy effectively reduces relaxation pathways due to dipole-dipole interactions and chemical shift anisotropy, leading to a longer T1 of 41 seconds at 9.4 T and even longer signal retention at lower magnetic fields like 1.4 T nih.govrsc.orgrsc.org. This improvement has facilitated in vivo studies in various models, including rat kidney function, subcutaneous ovarian carcinoma, MiaPaCa-2 xenografts, and glioma models rsc.org.

Isotopic enrichment is a fundamental strategy in NMR spectroscopy to enhance signal intensity and resolve complex spectra, particularly for less abundant, NMR-active nuclei such as 13C and 15N nih.govnih.gov. For this compound, 13C enrichment has been specifically employed, as exemplified by the γ-Glu-[1-13C]Gly probe discussed previously nih.govrsc.orgrsc.orgresearchgate.netrsc.org. This targeted labeling allows for the precise monitoring of specific metabolic transformations and pathways nih.gov.

Beyond DNP applications, isotopic enrichment aids in detailed structural and conformational analyses. For instance, NMR spectra of Gly-Glu (glycyl-L-glutamic acid) in D2O have been used to determine 1H and 13C chemical shifts and coupling constants semanticscholar.org. These measurements provide critical insights into the dipeptide's conformation and structure when in solution semanticscholar.org. A specific finding from such studies is that the geminal Cβ-CH2 protons on the glutamic acid side chain within Gly-Glu exhibit distinct chemical shifts and splitting patterns in 1H NMR, reflecting their asymmetric environment semanticscholar.org. While not exclusively focused on this compound, the broader principle of using 13C-enriched glucose for labeling in mammalian cell cultures demonstrates how isotopic enrichment simplifies NMR spectra, enabling simultaneous monitoring of both protein and attached glycan components in more complex biological systems nih.gov.

Computational Approaches in this compound Research

Computational methods offer complementary insights into the molecular behavior of this compound, ranging from predicting interactions with other biomolecules to analyzing its intrinsic structural and energetic properties.

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand, such as this compound, when bound to a receptor or biomolecule, thereby forming a stable complex dergipark.org.tr. These simulations are instrumental in understanding potential binding sites and predicting binding affinities.

For the Gly-Glu dipeptide, molecular docking has been extensively applied to investigate its interactions with caspase-3 protein, an enzyme implicated in neuronal degeneration associated with Alzheimer's disease dergipark.org.trresearchgate.netdergipark.org.trresearchgate.net. Simulations have shown that Gly-Glu can bind stably within the active site of caspase-3, forming crucial hydrogen bonds with specific amino acid residues researchgate.netresearchgate.net. Key interacting residues identified include ARG36 (at 2.06 Å), SER30 (at 1.65 Å and 2.24 Å), ARG32 (at 1.65 Å, 1.95 Å, and 2.47 Å), GLN133 (at 1.78 Å), and CYS135 (at 2.17 Å) researchgate.netresearchgate.net. The docking score energy for the binding of Gly-Glu to caspase-3 was reported as -5.374 kcal/mol researchgate.net.

The following table summarizes key docking interaction data for Gly-Glu with Caspase-3:

Interaction TypeInteracting Residues (Caspase-3)Hydrogen Bond Distances (Å) researchgate.netDocking Score Energy (kcal/mol) researchgate.net
Hydrogen BondsARG36, SER30, ARG32, GLN133, CYS1351.65, 1.78, 1.95, 2.06, 2.17, 2.24, 2.47-5.374

Molecular Dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of molecular systems, providing a dynamic view of conformational changes, solvent effects, and binding mechanisms. For the Gly-Glu dipeptide, MD simulations have been performed using software packages like GROMACS, often employing water models such as the simple point charge (SPC) model to mimic physiological environments dergipark.org.trresearchgate.net.

These simulations are critical for revealing the conformational stability and variations of the peptide over time dergipark.org.trresearchgate.net. Studies on Gly-Glu have demonstrated its stability, with the Root Mean Square Deviation (RMSD) remaining below 0.1 nm and the Radius of Gyration (Rg) varying narrowly from 0.272485 to 0.291 over a 5 nanosecond (ns) simulation period dergipark.org.tr. These metrics indicate that the dipeptide maintains a compact and stable conformation within the simulated aquatic environment dergipark.org.tr. The objective of such MD studies is to elucidate the most stable molecular conformation and to understand the mechanism of its activity, for example, in its interaction with caspase-3 protein dergipark.org.trdergipark.org.tr. Beyond dipeptides, MD simulations have also been applied to study the adsorption of individual amino acids like glycine and glutamic acid on surfaces such as hydroxyapatite (B223615) crystals, providing atomic-level details of their adsorption patterns and sites nih.gov.

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, provide a deeper understanding of the electronic structure, bonding, and energetic properties of molecules. These methods are employed to analyze bond lengths, angles, vibrational frequencies, electronic properties (such as HOMO and LUMO energy levels, dipole moments, and ionization energies), and energy landscapes researchgate.netlongdom.org.

For this compound, geometry optimization, a crucial step in quantum chemical analysis, has been performed using DFT at the B3LYP level of theory with the 6-31++G(d,p) basis set dergipark.org.tr. While specific detailed findings for this compound itself from these advanced quantum chemical calculations are not extensively detailed in the provided search results, the general application of these methodologies to amino acids and peptides is well-established researchgate.netlongdom.orgaustinpublishinggroup.comacs.orgnih.gov. For instance, DFT has been used to calculate the propensity of amino acids to form peptide bonds austinpublishinggroup.com. Ab initio calculations have been applied to study various molecular properties of amino acids, including glycine and glutamic acid, such as dipole moment, dipole polarizability, molecular surface, and molecular volume researchgate.net. These calculations provide fundamental insights into the intrinsic properties of the building blocks of peptides and proteins, contributing to a more complete understanding of this compound's behavior.

In Silico Prediction of Pharmacological and Bioactivity Profiles

In silico methodologies play a crucial role in predicting the pharmacological and bioactivity profiles of peptides, including dipeptides like this compound, by leveraging computational tools and bioinformatics approaches wikipedia.orgepa.govfishersci.cafishersci.atfishersci.campg.de. These methods offer a streamlined alternative to traditional, resource-intensive experimental processes for discovering bioactive peptides fishersci.ca.

A range of in silico techniques are employed, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and machine learning algorithms wikipedia.orgepa.govfishersci.atmpg.denih.gov. These computational tools can predict diverse bioactivities, including but not limited to anticancer, antidiabetic, antihypertensive, anti-inflammatory, and antimicrobial effects fishersci.cacenmed.com. Furthermore, in silico approaches are utilized for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, aiding in early-stage drug discovery mpg.denih.gov.

Several web-based applications and databases facilitate these predictions. Examples include PeptideRanker, which estimates the probability of a peptide being bioactive; BIOPEP-UWM, a resource for identifying bioactive peptides and predicting bioactivity; ToxinPred, for toxicity prediction; and VaxiJen, AllergenFP, and AllerTOP for assessing antigenicity and allergenicity epa.govfishersci.cafishersci.at. Molecular docking simulations are particularly valuable for investigating the interactions between peptides and their target proteins, providing insights into their mechanism of action wikipedia.orgfishersci.canih.gov. For instance, molecular docking calculations have been applied to study the interaction of the related dipeptide Gly-Glu with caspase-3 protein to understand its anti-apoptotic properties nih.gov. This compound itself is recognized as an excitatory amino acid receptor antagonist.

The application of in silico methods to peptide research is continuously advancing, driven by increased computational power and the availability of experimental data, which enable the development of highly precise AI models for predicting molecular activities and properties mpg.de.

Synthetic Methodologies for this compound and its Derivatives

The synthesis of dipeptides like this compound can be achieved through various methodologies, primarily categorized into chemical synthesis and enzymatic synthesis epa.govnih.gov. Each approach offers distinct advantages and is chosen based on factors such as desired purity, scale of production, and specific structural requirements of the dipeptide or its derivatives.

Solid-Phase Peptide Synthesis (SPPS) for this compound Production

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted and highly efficient method for the production of peptides, offering ease of operation and amenability to automation fishersci.at. In SPPS, the peptide chain is constructed by sequentially adding amino acids to a growing chain that is anchored to an insoluble solid support, typically a polymer resin.

The process generally involves the following iterative steps: deprotection of the N-terminus of the resin-bound amino acid, coupling of the next protected amino acid via its activated C-terminus, and subsequent washing steps to remove excess reagents and by-products. The most common protecting group strategies employed in SPPS are the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bzl (tert-butoxycarbonyl/benzyl) schemes. The Fmoc/tBu strategy is particularly prevalent due to its orthogonal protecting group chemistry, where Fmoc is base-labile for N-terminal deprotection, and tBu-based side-chain protecting groups are acid-labile, removed during the final cleavage from the resin. While specific detailed protocols for this compound production via SPPS are not extensively detailed in general literature, the principles of SPPS are directly applicable for synthesizing dipeptides containing glutamic acid and glycine residues.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a classical method for peptide production, particularly suitable for the synthesis of short peptides or those with specific structural features fishersci.at. Unlike SPPS, intermediate products in solution-phase synthesis are typically isolated and purified after each coupling step, which can be more labor-intensive but allows for greater control over reaction conditions and purification.

A reliable solution-phase synthesis has been reported for Z-Glu(HMC)-Gly-OH, a fluorogenic transglutaminase substrate derivative of this compound. This synthesis commenced with Z-Glu-OH, which was converted into its corresponding cyclic anhydride (B1165640). This anhydride then served as a building block for the regioselective formation of the desired α- and γ-dipeptides, followed by esterification with 4-methylumbelliferone. Another example involves the liquid phase synthesis of Boc-Gly-Glu(OtBu)-OMe, where Boc-Gly-OH is coupled with H-Glu(OtBu)-OMe HCl using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran. For the synthesis of γ-glutamyl peptides, including dipeptides like this compound, a novel and practical industrial approach involves the regiospecific ring opening reaction of N-α-carbobenzoxy-L-glutamic anhydride with an amino acid or peptide in the presence of N-hydroxysuccinimide (NHS).

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis offers a "greener" and often more selective alternative for dipeptide production, including this compound epa.govnih.gov. In food materials, γ-glutamyl peptides are primarily generated through enzymatic processes, where various metabolic enzymes catalyze the formation of peptide bonds.

Key enzymes involved in the enzymatic synthesis of γ-glutamyl peptides include γ-glutamyl transpeptidase (GGT), γ-glutamylcysteine synthetase (GCS), γ-glutamylcysteine ligases (GCL), and glutaminase. Among these, GGT (EC 2.3.2.2) is particularly significant as it catalyzes the transfer of γ-glutamyl moieties from γ-glutamyl compounds (like glutathione) to various amino acids and peptides through a transpeptidation reaction. This reaction proceeds via a γ-glutamyl enzyme intermediate, where a nucleophilic attack by an amino acid or peptide acceptor leads to the formation of a new γ-glutamyl compound. While direct enzymatic synthesis of this compound is not explicitly detailed in all contexts, the principles for synthesizing related γ-glutamyl dipeptides, such as γ-glutamylvalylglycine (γ-Glu-Val-Gly), are well-established using GGT and glutathione (B108866) synthetase cenmed.com. For example, studies have shown that valylglycine (Val-Gly) can serve as an efficient γ-glutamyl acceptor for E. coli GGT in the synthesis of γ-Glu-Val-Gly.

Protecting Group Chemistry and Optimization in this compound Synthesis

Protecting group chemistry is fundamental to peptide synthesis, including that of this compound, as it prevents unwanted side reactions and ensures the selective formation of peptide bonds fishersci.at. For this compound, the α-amino group of glutamic acid, the carboxyl group of glycine, and the side-chain carboxyl group of glutamic acid require protection.

Common temporary protecting groups for the α-amino terminus, which are removed after each coupling step, include Fmoc (cleaved by mild bases like piperidine) and Boc (cleaved by moderately strong acids like trifluoroacetic acid, TFA). Side-chain protecting groups, considered "permanent" as they remain intact throughout the chain elongation, are typically tert-butyl (tBu) based for carboxyl groups (e.g., in glutamic acid and aspartic acid) and hydroxyl groups (e.g., in serine and threonine). These permanent protecting groups are usually removed in the final cleavage step from the resin using strong acids.

The concept of orthogonality is critical, meaning that different protecting groups can be selectively removed under independent chemical conditions without affecting others fishersci.at. For instance, the Fmoc/tBu strategy is widely used due to its orthogonality. Optimization of protecting group chemistry involves careful selection of the appropriate protecting groups, deprotection reagents, and scavengers. Scavengers are added during cleavage to react with reactive species generated from the removed protecting groups, thereby preventing their reattachment or modification of the deprotected peptide side chains fishersci.at. This meticulous approach maximizes the yield and purity of the desired peptide.

Considerations for Large-Scale and Industrial Synthesis of this compound

The large-scale and industrial synthesis of peptides, including dipeptides like this compound, presents unique challenges and considerations aimed at efficiency, cost-effectiveness, and purity nih.gov. While chemical synthesis methods are inherently scalable and offer precise control over the peptide's structure and modifications, the industrial production of dipeptides has historically been limited to a few commercially significant compounds due to the lack of highly efficient processes nih.gov.

For γ-glutamyl peptides, including this compound, achieving regiospecific synthesis (ensuring the correct γ-linkage) is a key challenge that needs to be overcome for commercial viability. Advances in chemical synthesis, such as the regiospecific ring opening of N-protected-glutamic anhydride in the presence of N-hydroxysuccinimide, offer promising routes for large-scale production.

Enzymatic synthesis approaches are gaining traction for industrial production due to their potential for high specificity and often milder reaction conditions, which can be more environmentally friendly and cost-effective nih.gov. Microorganisms, particularly yeast strains, are widely utilized for the industrial production of bioactive compounds like glutathione (a γ-glutamyl tripeptide) due to their safety in food production and ability to produce compounds from simple substrates cenmed.com. Metabolic engineering and precise fermentation monitoring, including real-time analysis of pH, dissolved oxygen, and metabolite profiling, are crucial for optimizing microbial systems to maximize the yield of desired dipeptides and minimize byproduct formation cenmed.com. The ability to produce larger crystals of γ-glutamyl-valyl-glycine through optimized processes also highlights efforts to improve downstream industrial treatments.

In Vitro and In Vivo Model Systems for this compound Investigation

Investigation into the physiological and biochemical functions of this compound, as well as its precursor and related amino acids, extensively utilizes both in vitro (cell-based) and in vivo (animal) models. These models provide controlled environments to study the compound's effects at cellular and systemic levels, offering insights into its mechanisms of action and metabolic fate.

Mammalian Cell Culture Models in this compound Research

Mammalian cell culture models are indispensable tools for dissecting the direct cellular effects and molecular pathways influenced by this compound and its related amino acids. These systems allow for precise control over experimental conditions, enabling detailed analysis of cellular responses.

Key Research Findings in Mammalian Cell Culture:

Amino acids, including glutamate (Glu) and glycine (Gly), are critical components of mammalian cell culture media, significantly impacting cell growth and productivity fishersci.cacenmed.com. For instance, in Chinese Hamster Ovary DG-44 (CHO-DG44) cell lines engineered to produce bevacizumab, aspartic acid, glutamic acid, arginine, and glycine demonstrated the most pronounced positive effects on the final monoclonal antibody (mAb) titre fishersci.ca.

Glycyl-L-glutamine (Gly-Gln), a dipeptide related to this compound, offers advantages over free glutamine as a growth factor in cell culture due to its enhanced stability during autoclaving and storage nih.gov.

Studies utilizing Caco-2 transwell cell culture models have investigated the transport of ɣ-glutamyl-dipeptides, including ɣ-Glu-Gly, demonstrating that their uptake is dependent on the peptide transporter 1 (PEPT1) nih.gov.

The tripeptide Gly-Pro-Glu (GPE), which shares structural similarities with this compound and is an N-terminal fragment of insulin-like growth factor-1 (IGF-1), has been explored in differentiated human SH-SY5Y neuroblastoma cells as an in vitro model for Alzheimer's disease fishersci.atfishersci.canih.gov. These studies indicate the neuroprotective potential of GPE and its analogs against amyloid-beta (Aβ)-induced cytotoxicity fishersci.atfishersci.canih.gov.

Animal Models (e.g., Rodent Models for Metabolic and Neurological Studies)

Animal models, particularly rodents, are extensively used to investigate the in vivo effects of this compound and its related compounds, providing insights into their systemic impact on metabolic and neurological functions.

Detailed Research Findings in Animal Models:

Metabolic Studies:

Significant strain-specific differences in the postingestive metabolism of orally administered glutamate (Glu) and glycine (Gly) have been observed between C57BL/6ByJ (B6) and 129P3/J (129) mice nih.govwikipedia.org. B6 mice tend to convert ingested Glu and Gly primarily to glucose (gluconeogenesis), leading to increases in circulating glucose and insulin. In contrast, 129 mice preferentially utilize these amino acids for thermogenesis, resulting in elevated body temperature nih.govwikipedia.org.

Glycyl-glutamine dipeptide supplementation has demonstrated cardioprotective effects in severe burn rat models, leading to improved myocardial energy metabolism, increased ATP levels, and enhanced glutathione synthesis fishersci.ca.

Neurological Studies:

Glycyl-L-glutamic acid (Gly-Glu) functions as a neurotrophic factor in vivo, playing a role in maintaining acetylcholinesterase (AChE) and butyrylcholinesterase (BtChoEase) content and activity in the denervated superior cervical ganglion of cats citeab.commpg.de. Glycyl-L-glutamine (Gly-Gln) has been identified as a precursor to Gly-Glu in this neurotrophic pathway mpg.de.

Interactions between glycine and glutamate, mediated by their transporters, have been characterized in nerve terminals of the rodent central nervous system, with implications for neurodegenerative diseases metabolomicsworkbench.org.

The tripeptide Gly-Pro-Glu (GPE) exhibits neuroprotective effects in rat models, improving motor behavior in rats after 6-hydroxydopamine (6-OHDA) lesions, even if it does not rescue dopaminergic neurons directly fishersci.at. GPE has also been shown to bind to glial cells and activate nuclear erythroid 2-related factor 2 (Nrf2), a transcription factor involved in antioxidant responses fishersci.at.

In a rat model of Alzheimer's disease induced by D-galactose and aluminum chloride, brain levels of glutamate and glycine were found to be decreased. Supplementation with 5-methyltetrahydrofolate (5-MTHF) was shown to increase glutamate levels in these models.

Transgenic mouse models of Alzheimer's disease incorporate mutations, such as the replacement of glutamic acid with glycine within the β-amyloid region of the amyloid precursor protein (APP), to study aggressive β-amyloidosis.

Animal models of neurological disorders, including those focusing on the blood-brain barrier (BBB), have revealed altered penetration of glycine across the BBB.

Analysis of this compound in Human Biological Fluids (e.g., Plasma, Cerebrospinal Fluid)

The quantification of this compound and its constituent amino acids in human biological fluids such as plasma and cerebrospinal fluid (CSF) is crucial for understanding their physiological concentrations and potential roles in disease states.

Methodologies and Findings in Human Biological Fluids:

Plasma Analysis:

High-performance liquid chromatography (HPLC) methods have been rigorously validated for the simultaneous determination of glutamate (Glu), glycine (Gly), and alanine (B10760859) (Ala) in human plasma.

These methods typically involve protein precipitation from plasma using perchloric acid, followed by precolumn derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).

The validated HPLC methods demonstrate excellent linearity, precision (intra- and inter-day precision typically below 10%), and high recovery rates (e.g., 95% to 103%).

Studies on healthy human volunteers have reported mean plasma concentrations for these amino acids. For instance, in one study of twenty healthy volunteers, the mean plasma concentrations were 51.7 ± 16.5 µM for glutamate, 289.7 ± 46.5 µM for glycine, and 350.1 ± 59.9 µM for alanine.

Table 1: Representative Plasma Concentrations of Glu, Gly, and Ala in Healthy Human Volunteers

Amino AcidMean Concentration (µM) ± Standard Deviation
Glutamate51.7 ± 16.5
Glycine289.7 ± 46.5
Alanine350.1 ± 59.9

Cerebrospinal Fluid (CSF) Analysis:

Analysis of free L-glutamate, L-glutamine, and glycine levels in human CSF is performed using techniques like HPLC, particularly in the context of neurological conditions such as Alzheimer's disease.

Dipeptides, including Gly-Glu, have been detected and quantified in human CSF and plasma using advanced techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS). Significant correlations have been observed between Gly-Glu and its corresponding amino acids in CSF.

CSF samples for analysis are typically collected via lumbar puncture. For specific glycine analysis in CSF, a plain universal container for CSF is used in conjunction with a lithium heparin tube for a simultaneous blood glycine sample.

Changes in CSF amino acid levels, including glutamate and glycine, have been noted in children with leukemia, where glutamate concentrations increased with treatment stages, and glycine levels showed a negative correlation with time in male subjects.

Table 2: Detection of Dipeptides in Human Biological Fluids via UPLC-MS/MS

DipeptideDetectability in CSFDetectability in Plasma
Gly-AspConsistently FoundUniversally Detectable
Gly-ProConsistently FoundNot universally detected
Ala-GluConsistently FoundNot universally detected
Gly-GluDetectedDetected

Note: Data for Gly-Glu specific concentrations in CSF were not consistently available across all sources, but its detection and correlation with amino acids were noted.

Research Applications and Potential Therapeutic Relevance of Glu Gly

Glu-Gly as a Chemical Precursor and Building Block in Advanced Peptide Synthesis

This compound plays a crucial role as a precursor and building block in the intricate field of peptide synthesis. chemimpex.com The ability to precisely incorporate dipeptides like this compound into larger peptide structures simplifies the synthesis process, allowing for the efficient coupling of two amino acids in a single step. iris-biotech.de

In drug discovery and biotechnology, peptides are indispensable, and the advancement of synthetic methodologies is key to enhancing their stability and physiological activity. chemimpex.comresearchgate.net this compound serves as a foundational building block for the creation of new peptides and peptidomimetics. chemimpex.comgoogle.com Peptidomimetics are compounds designed to mimic the biological activity of peptides while often possessing improved characteristics, such as enhanced metabolic stability. researchgate.net Research into the synthesis of conformationally constrained dipeptides, including those with glycine (B1666218) in the second position of the dipeptide moiety, highlights the sophisticated use of such building blocks in designing novel therapeutic agents. acs.org Biologically active peptides, ranging from simple dipeptides to complex cyclic molecules, can exhibit diverse physiological effects. cabidigitallibrary.org For instance, the dipeptide Gly-Gly-Glu has been identified for its antioxidant properties, demonstrating the potential bioactivity of peptides containing these amino acid residues. researchgate.net

This compound is instrumental in the modification of proteins, aiming to improve their stability and functionality, which is vital for developing therapeutic proteins. chemimpex.com Protein engineering focuses on designing proteins with enhanced or novel properties. gavinpublishers.com A notable application involves the strategic replacement of flexible protein loops with simpler linkages, such as Gly-Ala-Gly or Gly-Ser dipeptides, to enhance protein crystallizability and improve X-ray diffraction quality for structural studies. nih.govresearchgate.net This demonstrates how small peptide sequences involving glycine can influence the structural characteristics of larger proteins. Furthermore, observations of unintended amino acid misincorporation, where glycine residues were replaced by glutamic acid in recombinant proteins, underscore the close biochemical relationship between these two amino acids and their impact on protein integrity and function during synthesis. nih.govbiorxiv.org Site-specific protein modifications are critical in biopharmaceutical development, and studies on N-terminal modifications, such as gluconoylation of Gly-His-tagged proteins, exemplify the relevance of glycine-containing sequences in advanced protein engineering techniques. biopharmaspec.comresearchgate.net

Therapeutic Implications of this compound in Neurological Disorders Research

The unique structural attributes of this compound enable its interaction with neurotransmitter systems, positioning it as a promising candidate for research into cognitive enhancement and the treatment of neurodegenerative diseases. chemimpex.com Dipeptides, including Gly-Glu, are increasingly recognized for their significant therapeutic potential, and their specific patterns in cerebrospinal fluid (CSF) may offer diagnostic insights into various neurological conditions. researchgate.net The Gly-Glu dipeptide has been specifically investigated for its role as a neurotransmitter and its potential in addressing neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. dergipark.org.tr It is considered an important peptide structure that may contribute to preventing neuronal degeneration. dergipark.org.tr

Research into Alzheimer's disease (AD) has explored the potential of the Gly-Glu dipeptide, particularly its anti-apoptotic properties. dergipark.org.tr Molecular studies have investigated its mechanism of action with caspase-3 protein, which is crucial for apoptotic neuronal death observed in AD patients, suggesting a role in preventing neuronal degeneration. dergipark.org.tr Studies have also examined the levels of glutamate (B1630785) (Glu) and glycine (Gly) in relation to AD, noting that elevated blood glutamate levels are associated with a higher risk of AD. researchgate.net In rat models of AD, brain aspartate (Asp) levels were found to be increased, while Glu, Gly, and γ-aminobutyric acid (GABA) levels were decreased. mdpi.com Further research using postmortem AD brain samples indicated a significant increase in N-methyl-D-aspartate (NMDA) receptor activity in the presence of glutamate, with a minimal effect observed with glycine, suggesting an atypical glycine binding site in AD. snmjournals.org It is important to note that a Glu318Gly mutation in the presenilin-1 gene, which results in a glutamic acid to glycine substitution, was investigated for its link to AD but was ultimately concluded to be a rare polymorphism not necessarily causing the disease. nih.gov

The Gly-Glu dipeptide is implicated in the broader context of neurological diseases, including Parkinson's disease (PD). dergipark.org.tr While not a dipeptide, the tripeptide Gly-Pro-Glu (GPE), which contains both glycine and glutamic acid, has demonstrated neuroprotective effects and improved motor behavior in animal models of Parkinson's disease. nih.govresearchgate.net Research suggests that conjugating L-dopa with GPE could be a promising strategy for delivering L-dopa to Parkinsonian patients. nih.gov Furthermore, studies have explored the modulation of brain glycine levels, indicating that increasing glycine action in the brain may alleviate dyskinesia and psychosis, as well as improve symptoms associated with PD in experimental models. michaeljfox.org Plasma levels of glutamate and glycine have been measured in PD patients, with glutamate levels showing a negative correlation with the severity of depression and sleep disorders. frontiersin.org

The Gly-Glu dipeptide has been considered in the context of neurological diseases such as schizophrenia. dergipark.org.tr Glutamatergic theories of schizophrenia propose that dysfunction in glutamate neurotransmission contributes to the disorder's pathophysiology. cambridge.orgmdpi.comresearchgate.net Glycine acts as a necessary co-agonist for the NMDA receptor, which is a key component implicated in schizophrenia. cambridge.orgnih.gov Proton magnetic resonance spectroscopy (1H-MRS) studies have revealed significantly elevated levels of both glutamate and glycine in specific brain regions, such as the anterior cingulate cortex and posterior cingulate cortex, in patients experiencing a first episode of psychosis compared to healthy controls. nih.govneurosciencenews.com These findings suggest an abnormal and linked elevation of two endogenous NMDA receptor agonists in early psychosis. nih.gov Interestingly, the observed increase in glycine levels was unexpected, as prior research had explored increasing glycine levels as a therapeutic strategy to compensate for underperforming NMDA receptors. neurosciencenews.com Consequently, glycine transporter inhibitors have been investigated as potential pharmacological interventions for schizophrenia, aiming to enhance NMDA receptor function through the glycine modulatory site. mdpi.comresearchgate.net For example, bitopertin, a GlyT1 inhibitor, progressed to Phase III clinical trials for negative symptoms but did not demonstrate sufficient efficacy despite successfully elevating glycine levels. mdpi.com

Brain Metabolite Levels in First-Episode Psychosis nih.govneurosciencenews.com

MetaboliteBrain Region (ACC)Brain Region (PCC)Patient Group (First-Episode Psychosis)Control Group (Healthy)Statistical Significance (p-value)
GlutamateElevatedElevatedHigherLowerACC: 0.017, PCC: <0.001
GlycineElevatedElevatedHigherLowerACC: 0.038, PCC: 0.003

Note: ACC = Anterior Cingulate Cortex, PCC = Posterior Cingulate Cortex. Data indicates relative levels as reported in studies.

Attenuation of Neurotoxicity and Ischemic Injury in Research Models

The neuroprotective properties of this compound and its analogues have been investigated in models of neurotoxicity and ischemic injury. Glutamate neurotoxicity, characterized by excessive stimulation of N-methyl-D-aspartate (NMDA) receptors and subsequent neuronal damage, is a key mechanism in conditions like stroke and other brain injuries mdpi.comjneurosci.organnualreviews.org. Studies have shown that gamma-D-glutamylglycine, a broad-spectrum antagonist, can attenuate glutamate neurotoxicity by blocking NMDA receptors jneurosci.orgresearchgate.net. This suggests a role for this compound-related compounds in mitigating neuronal injury by modulating excitatory amino acid activity jneurosci.organnualreviews.orgresearchgate.net.

Furthermore, analogues of the tripeptide Glycine-Proline-Glutamate (Glypromate or GPE), such as NNZ-2566, have demonstrated neuroprotective efficacy in rat models of acute focal stroke and hypoxic-ischemic brain injury researchgate.netopenaccessjournals.com. Glypromate itself, an N-terminal cleavage product of insulin-like growth factor-1 (IGF-1) found in the brain, exhibits neuroprotective effects in various in vitro and in vivo brain injury models researchgate.netnih.gov. These compounds have been shown to reduce infarct size, attenuate apoptotic cell death, and improve motor function in animal models researchgate.netnih.govacs.org. The neuroprotective actions are thought to involve the activation of glutamate receptors, including NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and the regulation of cellular pathways like extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) nih.govacs.org.

Role of this compound in Oxidative Stress Mitigation and Antioxidant Strategies

This compound and peptides containing Glu and Gly residues are recognized for their roles in mitigating oxidative stress and contributing to antioxidant strategies. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in numerous diseases sciopen.comfrontiersin.org.

Peptides rich in glutamic acid (Glu) and glycine (Gly) have demonstrated significant antioxidant activity. For instance, peptides derived from Lateolabrax japonicus (sea bass), abundant in Glu and Gly, have shown remarkable in vitro antioxidant activity and can protect against oxidative stress in Drosophila melanogaster models sciopen.com. This protection is mediated by enhancing the antioxidant defense system, reducing malondialdehyde (MDA) levels, elevating superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) activities, and decreasing ROS levels in intestinal epithelial cells sciopen.com.

Specific peptides containing this compound sequences have been identified with potent free radical scavenging abilities. An example is this compound-Pro-Leu-Gly, isolated from unicorn leatherjacket skin gelatin hydrolysates, which exhibited high antioxidant activity, particularly against ABTS radicals itjfs.comitjfs.com. Other peptides like this compound-Leu have also shown high hydroxyl radical scavenging activities mdpi.comrsc.org. The presence of negatively charged acidic amino acids like glutamic acid (Glu) and aspartic acid (Asp) contributes to their free radical quenching activity due to their electron-donating capacity nih.govmdpi.com.

The following table summarizes some research findings on the antioxidant activity of this compound containing peptides:

Peptide SequenceSource/ContextAntioxidant ActivityReference
This compound-Pro-Leu-GlyUnicorn leatherjacket skin gelatin hydrolysateHighest ABTS radical scavenging activity (4.95 µmol TE/g solid) itjfs.comitjfs.com
This compound-LeuFish protein hydrolysatesHigh hydroxyl radical scavenging activities mdpi.comrsc.org
Tyr-Glu-Asn-Gly-GlyTuna processing waste biomassGood scavenging activity against hydroxyl radicals mdpi.com
Glu-Phe-Met-Phe-Met-Glu (EFM)Designed hexapeptide hydrogelROS-scavenging, mitigates ROS in diabetic wound healing acs.org
Lateolabrax japonicus peptides (rich in Glu, Gly)Fish (sea bass)Enhanced antioxidant defense system, reduced MDA, elevated SOD, CAT, GSH-Px, decreased ROS in Drosophila melanogaster sciopen.com

Emerging Applications of this compound in Biotechnology Research

The fundamental properties of this compound make it a versatile compound with emerging applications in various areas of biotechnology research, including peptide discovery, diagnostic tool development, protein stabilization, and advanced imaging techniques.

Role in Bioactive Peptide Discovery and Development

This compound serves as a fundamental building block in the synthesis of peptides, which are crucial in drug development and biotechnology chemimpex.com. The presence and position of Glu and Gly residues are significant in determining the bioactivity of peptides. For instance, in the discovery of novel bioactive peptides from fish protein hydrolysates, sequences containing Glu and Gly have been identified for their antioxidant properties mdpi.com. The amino acid composition, including the frequency of glycine and glutamic acid, is a common feature across diverse classes of bioactive peptides, indicating that computational prediction can accelerate their discovery plos.org.

The broader context of bioactive peptide discovery includes various sequences containing Glu and Gly, such as:

Peptide SequenceIdentified BioactivityContextReference
This compound-LeuAntioxidantFish protein hydrolysates mdpi.comrsc.org
Tyr-Glu-Asn-Gly-GlyAntioxidantTuna processing waste mdpi.com
Glu-Ala-Glu-Gly-ArgNot specified (identified sequence)Sea cucumber (Stichopus japonicus) muscle protein hydrolysates imrpress.com
Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val (BPC-157)Regenerative capabilities, wound healing, gastrointestinal protectionSynthetic peptide derived from human gastric juice protein peptidesciences.com

Integration into Biochemical Assays and Diagnostic Tool Development

This compound-OH is widely utilized in research for biochemical assays, particularly for measuring enzyme activity, which provides insights into metabolic pathways and disease mechanisms chemimpex.com. Peptides that include this compound sequences can serve as specific substrates for enzymes. For example, H-Glu-Gly-Gly-Phe-Amc is a synthetic peptide used as a substrate in enzyme assays, especially for proteolytic enzymes, where its cleavage releases a fluorescent signal, enabling real-time monitoring of enzyme activity chemimpex.com. This application is valuable in drug development for screening potential drug candidates and identifying effective inhibitors for various diseases chemimpex.com.

Stabilization of Therapeutic Proteins and Formulations in Research Settings

This compound-OH plays a role in protein engineering by modifying proteins to enhance their stability and functionality, which is crucial for developing therapeutic proteins chemimpex.com. The precise sequence and composition of amino acids are critical for protein stability. Amino acid misincorporation, such as glycine to glutamic acid, during the expression of recombinant proteins can lead to altered catalytic constants, specificity, and stability, underscoring the importance of accurate peptide synthesis and formulation in research settings to maintain protein integrity and function nih.gov.

Development of Novel Molecular Probes for In Vivo Imaging (e.g., DNP NMR)

This compound-based compounds are being developed as novel molecular probes for in vivo imaging, particularly using Dynamic Nuclear Polarization (DNP) Nuclear Magnetic Resonance (NMR). A notable example is γ-glutamyl-[1-13C]glycine (γ-Glu-[1-13C]Gly), which has been developed as a DNP NMR molecular probe to non-invasively detect γ-glutamyl transpeptidase (GGT) activity in vivo nih.govrsc.orgrsc.orgresearchgate.net. GGT is a cell surface-bound enzyme that initiates the cellular uptake of the biological antioxidant glutathione (GSH), and its activity is a potential cancer biomarker rsc.org.

The structure of γ-Glu-[1-13C]Gly comprises a γ-Glu group as a GGT recognition moiety and [1-13C]Gly as a signaling moiety nih.govrsc.org. Upon enzymatic reaction with GGT, the probe is converted to [1-13C]Gly, and the resulting 13C chemical shift change is large enough for in vivo distinction nih.govrsc.org. To extend the hyperpolarization lifetime for longer retention of the signal, deuterated versions like γ-Glu-[1-13C]Gly-d2 have been developed nih.govrsc.orgrsc.orgresearchgate.net. This advancement is critical for practical DNP-NMR/MRI applications, which require a long spin-lattice relaxation time (T1), fast enzymatic reaction, and a significant chemical shift difference between the probe and product chemrxiv.org.

The development of such probes represents a cutting-edge method for acquiring metabolic and physiological information in vivo, offering the potential for real-time imaging of dynamic metabolic status nih.govrsc.orgresearchgate.netchemrxiv.orgresearchgate.net.

Future Directions and Outstanding Challenges in Glu Gly Research

Elucidation of Unexplored Biological Functions and Signaling Pathways of Glu-Gly

A primary challenge in this compound research is the comprehensive characterization of its biological functions, which remain largely unknown. bohrium.com While γ-glutamyl dipeptides are known to be produced, their specific roles are not well-defined. bohrium.comresearchgate.net Extracellularly, γ-glutamyltransferase (GGT) can generate various γ-glutamyl peptides by transferring the γ-glutamyl moiety from glutathione (B108866) to amino acids or other dipeptides. researchgate.netnih.gov This process suggests that this compound could be generated in specific extracellular microenvironments, hinting at a role in intercellular communication. nih.gov A significant recent discovery is the identification of γ-glutamyl peptides as allosteric modulators of the calcium-sensing receptor (CaSR), which provides a potential mechanism for how these peptides could act as signaling molecules. researchgate.netnih.gov

Future research must focus on several key questions:

Receptor Identification: Beyond CaSR, do other specific receptors or transporters for this compound exist? Identifying these would be a major breakthrough in understanding its mechanism of action.

Signaling Cascades: What intracellular signaling pathways are triggered by this compound binding to its target(s)? Investigating downstream effects on second messengers, protein phosphorylation, and gene expression is critical.

Physiological and Pathological Roles: Research indicates that γ-glutamyl peptides may play a role in pathological conditions, such as serving as a marker for liver damage or protecting against pathogenic stress. bohrium.com Systematic investigation is needed to determine the specific contexts in which this compound levels change and what the functional consequences are in diseases like cancer, neurodegenerative disorders, and metabolic syndrome. mdpi.com

Development of Advanced and Efficient Synthetic Strategies for this compound Analogs

To explore the structure-activity relationship and therapeutic potential of this compound, the synthesis of various analogs is essential. However, peptide synthesis, whether for this compound or more complex structures, faces inherent challenges. mblintl.com The two primary methods, Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase (or Solution-Phase) Peptide Synthesis (LPPS), each present a unique set of obstacles. creative-peptides.comneulandlabs.com

Synthesis Strategy Advantages Outstanding Challenges
Solid-Phase Peptide Synthesis (SPPS) - Simplified purification and washing steps. gencefebio.com - Amenable to automation and high-throughput synthesis. gencefebio.com - Effective for medium to long peptides. creative-peptides.com- Aggregation of the growing peptide chain on the resin, especially with hydrophobic residues. mblintl.commasterorganicchemistry.com - Use of hazardous reagents and large volumes of solvents raises environmental and cost concerns. proteogenix.scienceresearchgate.net - Lower yields for very long or complex sequences. neulandlabs.com
Liquid-Phase Peptide Synthesis (LPPS) - More scalable and cost-effective for large-scale production of short peptides. neulandlabs.comcreative-peptides.com - Can achieve high crude purity. biomatik.com- Labor-intensive due to complex purification steps required after each reaction. gencefebio.comcreative-peptides.com - Not well-suited for synthesizing longer peptides. neulandlabs.com - Potential for unwanted side reactions and product degradation in solution. biomatik.com
Hybrid Synthesis - Combines the benefits of SPPS for fragment creation and LPPS for segment condensation. neulandlabs.com- Requires careful planning of fragment selection and ligation chemistry. - Overall process can still be complex and time-consuming.

The development of "greener" and more efficient synthetic methodologies is a major future direction. biomatik.com This includes designing novel coupling reagents with better atom economy, using more environmentally benign solvents, and improving resin technology for SPPS to reduce waste and improve yields. proteogenix.scienceresearchgate.net For this compound specifically, challenges include protecting the side-chain carboxyl group of glutamate (B1630785) and avoiding side reactions like the formation of pyroglutamate. numberanalytics.com Future strategies will likely focus on enzymatic or chemo-enzymatic methods to create this compound and its analogs with high specificity and fewer purification challenges.

Innovation in Analytical Techniques for Precise In Vivo this compound Monitoring

A significant hurdle in understanding the in vivo dynamics of this compound is the ability to accurately detect and quantify it in complex biological matrices like blood, tissues, and urine. chromatographyonline.com Dipeptides are often present at low concentrations and exist alongside a vast excess of their constituent amino acids and other metabolites, making specific detection difficult. mdpi.com

Current methods, primarily based on liquid chromatography-mass spectrometry (LC-MS), face several challenges:

Isomer Separation: Distinguishing between different dipeptide isomers (e.g., γ-Glu-Gly vs. α-Glu-Gly) can be difficult and requires optimized chromatography. mdpi.com

Sensitivity and Background Noise: Achieving a low limit of quantification (LOQ) is essential for detecting subtle physiological changes, but can be hampered by high background signals in biological samples. mdpi.comresearchgate.net

Real-Time Monitoring: Existing techniques rely on sample collection and processing, making real-time, in vivo monitoring of this compound dynamics impossible. This capability would be transformative for understanding its rapid metabolic fluxes.

Future innovations must focus on developing novel analytical platforms. High-resolution mass spectrometry and advanced separation techniques, such as UPLC-MS/MS, are paving the way for more sensitive and specific dipeptide profiling. mdpi.comchromatographyonline.com A recent study successfully used a chemical isotope labeling LC-MS method to identify 105 dipeptides in human serum, demonstrating the potential for high-coverage analysis. chromatographyonline.com Looking forward, the development of specific biosensors, perhaps using engineered proteins or aptamers, could offer a paradigm shift, enabling continuous in vivo monitoring of this compound levels, much like glucose sensors have for diabetes management.

Translation of Preclinical Findings to Potential Clinical Research

The journey from a promising preclinical finding to a clinical application is often referred to as crossing the "valley of death," where many potential therapeutics fail. pharmafeatures.com For this compound, this translation presents a formidable challenge. A major issue is the disconnect between animal models and human physiology; a response observed in a mouse model may not be replicable in humans due to genetic diversity and disease complexity. pharmafeatures.comnih.gov

Key challenges for the clinical translation of this compound include:

Robust Preclinical Models: Developing animal or in vitro models that accurately recapitulate human diseases where this compound might be therapeutic is essential but difficult. pharmafeatures.com

Pharmacokinetics and Stability: Peptides are often susceptible to rapid degradation by proteases and have a short half-life in the body, which complicates their use as drugs. tandfonline.comnih.gov

Biomarker Identification: Identifying and validating biomarkers that can predict or measure the response to a this compound-based therapy is crucial for designing effective clinical trials and selecting the right patient populations. pharmafeatures.com

To overcome these hurdles, a "reverse translation" approach, where data from human subjects is used to generate and refine hypotheses for preclinical testing, could be invaluable. pharmafeatures.comyoutube.com Furthermore, the development of novel delivery systems, such as encapsulation or chemical modification, will be necessary to improve the stability and bioavailability of this compound or its therapeutic analogs. tandfonline.com Rigorous preclinical studies that test the molecule in diverse models and conditions are needed to build a robust data package before initiating human trials. nih.gov

Systems Biology Approaches for Comprehensive this compound Understanding

The biological role of a single molecule like this compound cannot be fully understood in isolation. Its function is embedded within a complex network of metabolic and signaling pathways. Systems biology, which integrates multiple layers of biological data ('omics'), offers a powerful framework for building a comprehensive model of this compound's function. nih.govfrontiersin.org

A multi-omics approach would involve:

Metabolomics: To quantify how this compound levels correlate with other metabolites under various physiological and disease states.

Proteomics: To identify proteins that bind to, transport, or are modified in response to this compound.

Transcriptomics: To measure changes in gene expression that are driven by this compound signaling. nih.gov

Genomics: To identify genetic variations that influence this compound metabolism or signaling pathways. nih.gov

By integrating these high-dimensional datasets, researchers can move beyond linear cause-and-effect relationships to understand the complex interplay between molecules. frontiersin.orgnih.gov This approach can help identify novel regulatory pathways, predict the systemic effects of modulating this compound levels, and discover new therapeutic targets within its network of influence. nih.gov Such a comprehensive understanding is essential for predicting both the efficacy and potential off-target effects of any future this compound-based therapies.

Ethical Considerations and Regulatory Frameworks in this compound Related Research

As with any novel therapeutic candidate, the research and development of this compound and its analogs must be guided by stringent ethical and regulatory standards. peptidepundit.comnih.gov The development of new drugs raises ethical questions related to informed consent, the balance of risks and benefits for research participants, and fair subject selection. numberanalytics.comnih.gov

Key considerations moving forward include:

Informed Consent: For any future clinical trials, it is imperative that participants fully understand the novel nature of the therapeutic, including known functions and potential uncertainties. numberanalytics.com

Risk-Benefit Assessment: A thorough evaluation of the potential risks versus the potential benefits must be undertaken and clearly communicated, especially as new biological functions of this compound are discovered. youtube.com

Regulatory Pathway: Navigating the regulatory landscape for peptide-based drugs is complex. peptidepundit.com Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific requirements for demonstrating the quality, safety, and efficacy of peptide products. researchgate.netbiorunstar.com This includes detailed characterization of the active ingredient and any impurities, which can be particularly challenging for synthetic peptides. fda.gov

Researchers and developers must engage with regulatory bodies early in the process and adhere to Good Manufacturing Practices (GMP) to ensure product quality. biorunstar.com Establishing a clear ethical framework, potentially modeled on established principles like the Belmont Report, will be crucial to guide the responsible development of these novel technologies from the lab to the clinic. columbia.edunih.gov

Q & A

Q. What are the established methods for synthesizing Glu-Gly in laboratory settings, and how do they differ in efficiency and purity?

this compound (glutamylglycine) synthesis typically employs solid-phase peptide synthesis (SPPS) or enzymatic coupling. SPPS involves sequential addition of Fmoc-protected glutamic acid and glycine residues using coupling reagents like HBTU/HOBt, followed by cleavage and purification via reverse-phase HPLC . Enzymatic methods, using peptidyl transferases, may yield higher stereochemical purity but require optimization of pH (e.g., 7.4–8.0) and temperature (37°C) . Efficiency comparisons should include yield (%) and purity (HPLC/MS) metrics.

Q. How can researchers detect and quantify this compound in biological samples with high specificity?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in positive mode enhances detection of the [M+H]+ ion (m/z 205.1 for this compound). Quantification requires stable isotope-labeled internal standards (e.g., 13C-Glu-Gly) to correct for matrix effects .

Q. What biological roles of this compound have been characterized in mammalian systems, and what models are used to study them?

this compound is implicated in peptide transport and enzymatic hydrolysis pathways. In murine models (e.g., Mus musculus), isotopic tracing in kidney tissue has shown its role as a substrate for dipeptidases like DPP-IV. In vitro studies using Caco-2 cell monolayers assess its permeability (Papp values) and metabolic stability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported stability profiles of this compound under varying pH conditions?

Contradictions may arise from buffer composition (e.g., phosphate vs. Tris) or temperature fluctuations. Design accelerated stability studies (40°C/75% RH) with controlled pH (2.0, 7.4, 9.0) and analyze degradation products via LC-MS. Use Arrhenius kinetics to extrapolate shelf-life, ensuring statistical power (n ≥ 3 replicates) .

Q. How can molecular dynamics (MD) simulations predict this compound interactions with target enzymes, and what validation methods are required?

MD simulations (e.g., GROMACS) model this compound binding to enzymes like ACE or DPP-IV. Parameterize force fields (CHARMM36) for peptide bonds and solvation effects. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiles .

Q. What challenges arise in differentiating this compound from structurally similar dipeptides (e.g., Glu-Ala) in complex matrices, and how can they be mitigated?

Co-elution in HPLC/MS is common due to similar m/z ratios. Use high-resolution MS (HRMS, <3 ppm mass accuracy) and ion mobility spectrometry (IMS) for separation. Develop a spectral library with collision-induced dissociation (CID) fragments (e.g., m/z 84.04 for glycine immonium ion) .

Methodological Considerations Table

Research Aspect Key Parameters Tools/Techniques
Synthesis EfficiencyYield (%), Purity (HPLC area%)SPPS, Enzymatic Coupling, RP-HPLC
Stability StudiesDegradation rate (k), Activation Energy (Ea)LC-MS, Arrhenius Plotting
Binding AffinityKD (nM), ΔH (kcal/mol)SPR, ITC, MD Simulations
Structural DifferentiationMass Accuracy (ppm), Collision Cross-Section (Ų)HRMS, IMS, CID Fragmentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glu-Gly
Reactant of Route 2
Reactant of Route 2
Glu-Gly

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.